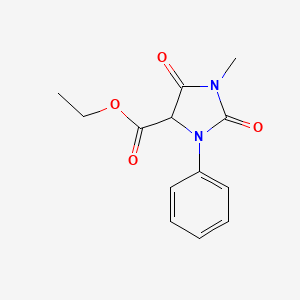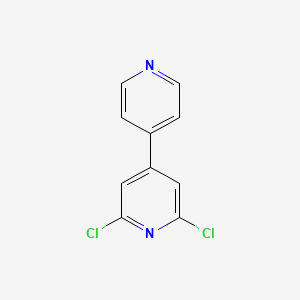![molecular formula C8H7NO4 B14000732 5-Amino-4-hydroxy[2,2'-bifuran]-3(2H)-one CAS No. 7342-17-8](/img/structure/B14000732.png)
5-Amino-4-hydroxy[2,2'-bifuran]-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-2-(2-furyl)-4-hydroxy-furan-3-one is an organic compound that features a furan ring substituted with amino and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-(2-furyl)-4-hydroxy-furan-3-one can be achieved through several methods. One common approach involves the reaction of 5-nitro-2-furfuryl nitrate with sodium azide and malonodinitrile or methyl cyanoacetate . This reaction yields 5-amino-2-furfurylidenemalonodinitrile and methyl 3-(5-amino-2-furyl)-2-cyanoacrylate. Another method involves the reduction of 5-nitro-2-furyl compounds using aluminum or sodium amalgams, or hydrogen under platinum catalysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-amino-2-(2-furyl)-4-hydroxy-furan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The furan ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, malonodinitrile, methyl cyanoacetate, aluminum amalgam, and platinum catalysts . Reaction conditions typically involve solvents like dimethyl sulfoxide and controlled temperatures to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include 5-amino-2-furfurylidenemalonodinitrile, methyl 3-(5-amino-2-furyl)-2-cyanoacrylate, and various substituted furan derivatives .
Scientific Research Applications
5-amino-2-(2-furyl)-4-hydroxy-furan-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-amino-2-(2-furyl)-4-hydroxy-furan-3-one involves its interaction with specific molecular targets. For example, it acts as an antagonist of adenosine A2A receptors, which are involved in various physiological processes . The compound binds to these receptors, inhibiting their activity and modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include 7-substituted 5-amino-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines, which also act as adenosine receptor antagonists . These compounds share structural similarities, such as the presence of a furan ring and amino groups.
Uniqueness
5-amino-2-(2-furyl)-4-hydroxy-furan-3-one is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Its ability to act as an adenosine receptor antagonist makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
7342-17-8 |
|---|---|
Molecular Formula |
C8H7NO4 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
5-amino-2-(furan-2-yl)-4-hydroxyfuran-3-one |
InChI |
InChI=1S/C8H7NO4/c9-8-6(11)5(10)7(13-8)4-2-1-3-12-4/h1-3,7,11H,9H2 |
InChI Key |
KHQDMUKAMUOCMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2C(=O)C(=C(O2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



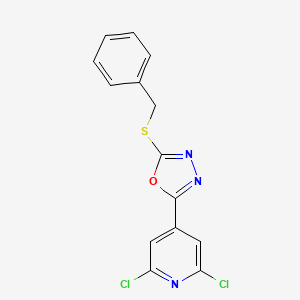
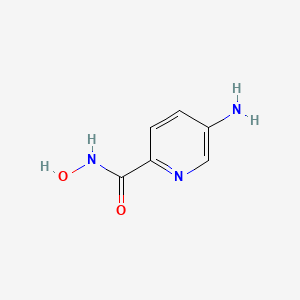
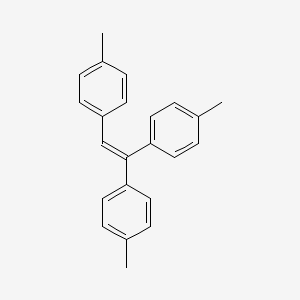
![N-[4-(4-nitrophenyl)sulfinylphenyl]acetamide](/img/structure/B14000688.png)

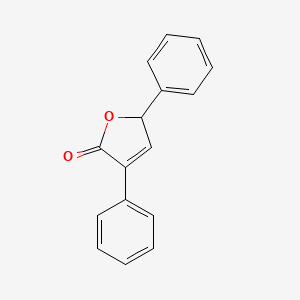
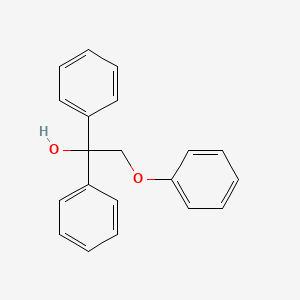
![[3-[6-(3-Methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate](/img/structure/B14000704.png)
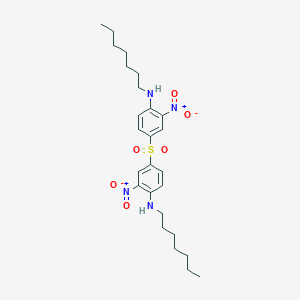
![Diethyl[(3,4-dichlorophenyl)amino]propanedioate](/img/structure/B14000707.png)
